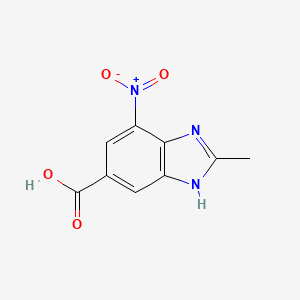

2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a carboxylic acid moiety in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid typically involves the cyclization of 2-nitro-4-methylacetanilide. This process can be achieved through various methods, including:

Reduction and Cyclization: The reduction of 2-nitro-4-methylacetanilide followed by cyclization to form the benzimidazole ring.

Condensation Reactions: Using 1,2-diaminobenzene derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the nitro group.

Alcohol Derivatives: Formed by the reduction of the carboxylic acid group.

Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

DNA Intercalation: The aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparación Con Compuestos Similares

2-Methylbenzimidazole: Lacks the nitro and carboxylic acid groups, resulting in different chemical properties.

4-Nitrobenzimidazole: Lacks the methyl and carboxylic acid groups, affecting its reactivity and applications.

Benzimidazole-6-carboxylic Acid: Lacks the methyl and nitro groups, leading to variations in biological activity.

Uniqueness: 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid is a heterocyclic compound that belongs to the benzimidazole family, characterized by the presence of a nitro group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves cyclization processes that can be optimized for yield and purity. Common methods include microwave-assisted synthesis and continuous flow reactors, which enhance efficiency and reduce side products.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Antiviral Properties : Studies have demonstrated its capability to inhibit viral replication in cell cultures, particularly against HIV variants .

- Anticancer Effects : The compound has been evaluated for its cytotoxicity against different cancer cell lines, showing promising results against non-small cell lung cancer and breast cancer cells .

The biological activity of this compound is attributed to its ability to modulate cellular responses through various mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cell proliferation and viral replication.

- Interaction with Cellular Targets : The compound interacts with microtubules, which are crucial for mitosis, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

Comparative Analysis

A comparative analysis of this compound with other benzimidazole derivatives reveals unique features that may influence its biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-2-propyl-benzimidazole-6-carboxylic Acid | Contains a propyl group instead of a methyl group | Different alkyl chain influences solubility |

| 5-Methoxy-benzimidazole | Methoxy group instead of nitro | Exhibits different biological activity profiles |

| 5-(Difluoromethoxy)-1H-benzimidazole | Fluorinated methoxy substituent | Enhanced lipophilicity affecting pharmacokinetics |

These comparisons highlight how variations in substituents can significantly affect the biological activity and applications of benzimidazole derivatives.

Case Studies

Several case studies have explored the efficacy of this compound:

- Antiviral Activity Against HIV : In vitro studies demonstrated that this compound effectively inhibited HIV replication in MT-4 cells infected with NNRTI-resistant strains, showcasing its potential as an antiviral agent .

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines indicated that this compound exhibited selective cytotoxicity, particularly against p53-negative colon cancer cells, suggesting a targeted therapeutic approach .

- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, revealing significant antimicrobial activity that supports its potential use in treating infections caused by resistant bacteria .

Propiedades

Fórmula molecular |

C9H7N3O4 |

|---|---|

Peso molecular |

221.17 g/mol |

Nombre IUPAC |

2-methyl-7-nitro-3H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C9H7N3O4/c1-4-10-6-2-5(9(13)14)3-7(12(15)16)8(6)11-4/h2-3H,1H3,(H,10,11)(H,13,14) |

Clave InChI |

UVPBCQHSNIWHFU-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.